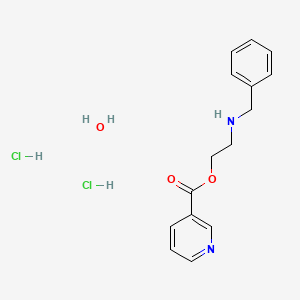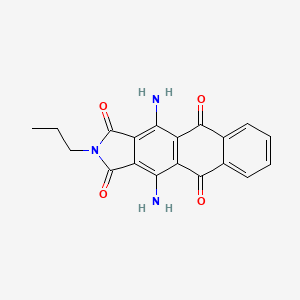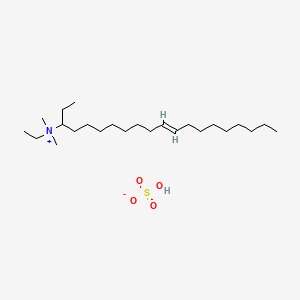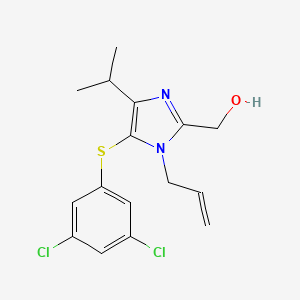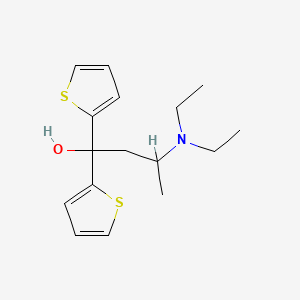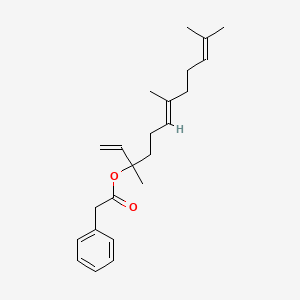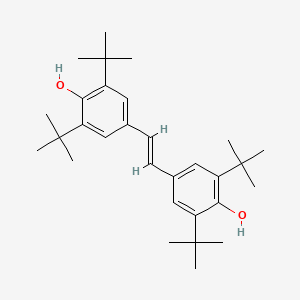
3,5,3',5',-Tetra-tert-butyl-4,4'-dihydroxy-1,2-diphenylethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene is an organic compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of four tert-butyl groups and two hydroxyl groups attached to a diphenylethylene backbone. This compound is often used in scientific research due to its stability and reactivity.
Preparation Methods
The synthesis of 3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene typically involves multiple steps. One common method includes the chlorination of triphenylmethane followed by a reaction with 3,5-di-tert-butyl-4-hydroxybenzaldehyde . Another approach involves the oxidation of 2,6-di-tert-butylphenol using sodium hydroxide in methanol . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, such as 3,3’,5,5’-Tetra-tert-butyldiphenoquinone.
Reduction: Reduction reactions typically yield hydroquinones.
Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: It is investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: It is used as an additive in lubricants and fuels to prevent oxidation and degradation.
Mechanism of Action
The mechanism of action of 3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is facilitated by the hydroxyl groups, which play a crucial role in the compound’s reactivity .
Comparison with Similar Compounds
3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene can be compared with similar compounds such as:
3,3’,5,5’-Tetra-tert-butyldiphenoquinone: This compound is an oxidized form and shares similar antioxidant properties.
2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol: Another related compound with similar structural features but different reactivity and applications.
4,4’-Ethanediylidenebis(2,6-di-tert-butyl-2,5-cyclohexadien-1-one): This compound has a similar backbone but different functional groups, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of 3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene in terms of its stability, reactivity, and wide range of applications.
Properties
CAS No. |
2950-01-8 |
|---|---|
Molecular Formula |
C30H44O2 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C30H44O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h13-18,31-32H,1-12H3/b14-13+ |
InChI Key |
AWUDLXWGQXPWFF-BUHFOSPRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


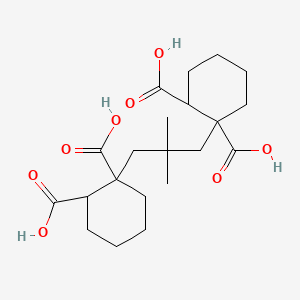
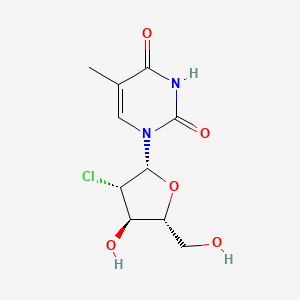

![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)
